Scaffold-Level Differentiation: Unique Pyrimidinyl Benzamide Core vs. Common Azole/Indole PIM Inhibitors
The defining structural feature of CAS 312507-34-9 is its 2-(ethylsulfanyl)pyrimidin-4-yl]oxy moiety, which confers a unique three-dimensional pharmacophore relative to the major classes of Pim inhibitors. The extensive patent literature defines a clear SAR space for azole-based Pim-1 inhibitors, where small structural variations result in IC50 shifts of orders of magnitude [1]. CAS 312507-34-9, with its distinct benzamide-pyrimidine-ether core, exists outside this explored space, representing a novel chemical probe with a potentially unique off-target profile and intellectual property position. No quantitative activity data is publicly available for this specific compound, limiting high-strength differentiation to structural-chemical arguments.
| Evidence Dimension | Chemical scaffold novelty |
|---|---|
| Target Compound Data | 2-(ethylsulfanyl)pyrimidin-4-yl]oxy benzamide core; C21H19N3O3S, MW 393.5 g/mol |
| Comparator Or Baseline | Azole-based Pim inhibitors (e.g., compounds in US9321756); common indole/thiadiazole Pim scaffolds |
| Quantified Difference | N/A (qualitative structural difference) |
| Conditions | Structural comparison based on patent-defined chemical space and literature SAR |
Why This Matters
A novel scaffold is a prerequisite for a patentable chemical probe with potentially distinct target interactions, making CAS 312507-34-9 the only choice for exploring non-azole Pim inhibition.
- [1] US Patent 9,321,756 B2. Azole compounds as PIM inhibitors. Example compounds demonstrate SAR for Pim-1 inhibition. View Source
